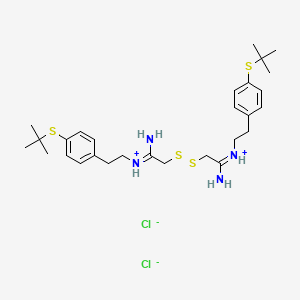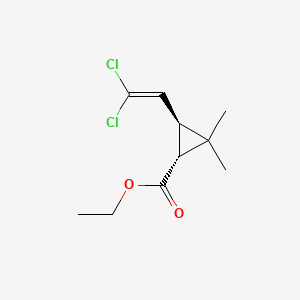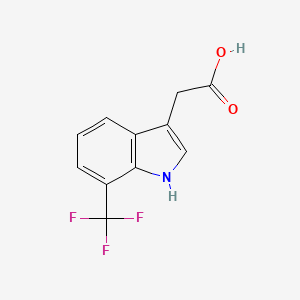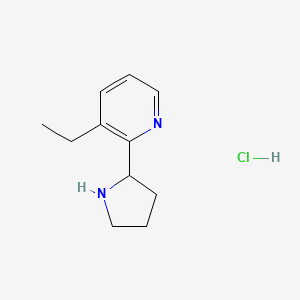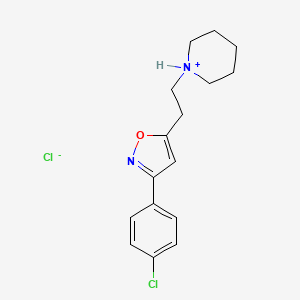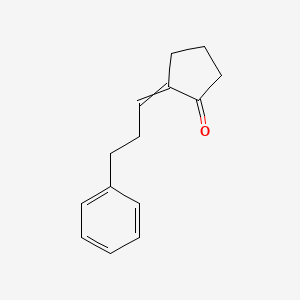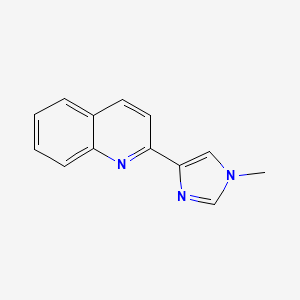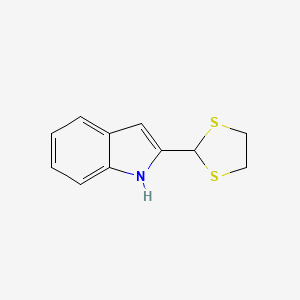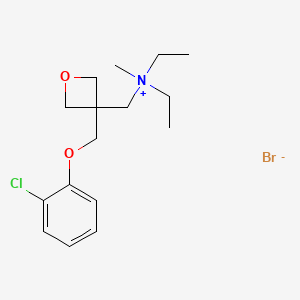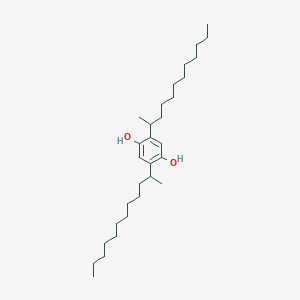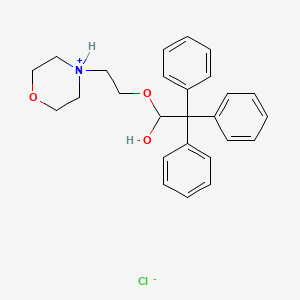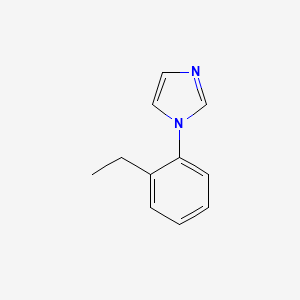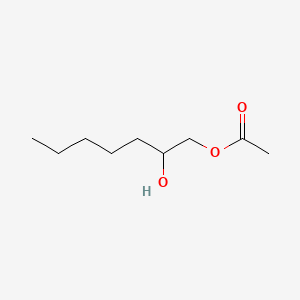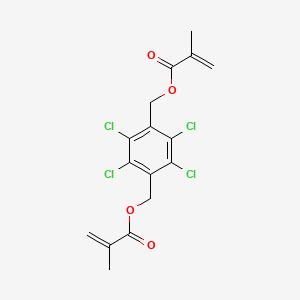
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorobenzene with methylene bismethacrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis, contributing to the development of advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent, leveraging its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the growth of cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Similar Compounds
(Tetrachloro-1,4-phenylene)bis(methylene) bisacrylate: Similar in structure but with different reactivity due to the presence of acrylate groups.
(Tetrachloro-1,4-phenylene)bis(methylene) bisethylacrylate: Another related compound with variations in ester groups affecting its properties.
Uniqueness
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate stands out due to its unique combination of tetrachlorobenzene and methylene bismethacrylate, which imparts distinct chemical and physical properties.
Properties
CAS No. |
58599-63-6 |
|---|---|
Molecular Formula |
C16H14Cl4O4 |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
[2,3,5,6-tetrachloro-4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)13(19)10(14(20)12(9)18)6-24-16(22)8(3)4/h1,3,5-6H2,2,4H3 |
InChI Key |
JFFXSAIBBQCTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)COC(=O)C(=C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


